(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
Scientific Research Applications
Anticancer and Antiproliferative Properties
Compounds related to (E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have shown significant potential in anticancer research. Studies have synthesized variants of these compounds, finding notable anticancer and antiangiogenic effects. For instance, thioxothiazolidin-4-one derivatives were found to reduce tumor volume and cell number, extending the lifespan of mice with Ehrlich Ascites Tumors and suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010). Another study focused on thiazolidinone derivatives' cytotoxicity and apoptosis induction in human leukemia cells, highlighting the importance of electron-donating groups for anticancer properties (Chandrappa et al., 2009).
Fluorescence and Chemical Sensing Applications
The unique structure of these compounds makes them candidates for fluorescence-based applications. One derivative was specifically synthesized and characterized for its selective Co2+ fluorescent quenching effect, indicating potential use as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Antimicrobial Properties
Several studies have synthesized derivatives with notable antimicrobial activities. For example, some thiazolidinone derivatives have demonstrated more effectiveness against Gram-positive bacteria compared to Gram-negative bacteria (Shedid & Ali, 2018). This highlights the potential of these compounds in developing new antimicrobial agents.
Photophysical and Chromophore Studies
The compound and its derivatives have been studied for their photophysical properties and as potential chromophores. The effect of structural manipulations on these properties was analyzed in a study, providing insights into the intra-molecular charge transfer characteristics and potential applications in photovoltaics or as fluorescence probes (Jachak et al., 2021).
Mechanism of Action
properties
IUPAC Name |
2-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-2-11-3-5-12(6-4-11)14-8-7-13(23-14)9-15-17(22)19(10-16(20)21)18(24)25-15/h3-9H,2,10H2,1H3,(H,20,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYZLUUFDIGOF-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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